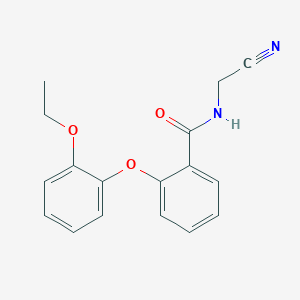
N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide is an organic compound with a complex structure that includes a benzamide core, a cyanomethyl group, and an ethoxyphenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-(2-ethoxyphenoxy)benzoic acid with cyanomethylamine under specific conditions to form the desired benzamide derivative. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, continuous flow reactors, and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-(Cyanomethyl)-2-(2-methoxyphenoxy)benzamide
- N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzoic acid
- N-(Cyanomethyl)-2-(2-ethoxyphenoxy)aniline
Uniqueness
N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
生物活性
N-(Cyanomethyl)-2-(2-ethoxyphenoxy)benzamide is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a benzamide core substituted with a cyanomethyl group and an ethoxyphenoxy moiety, which may contribute to its biological activity by interacting with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that it can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the context of its use, suggesting a multifaceted role in biological processes.
Biological Activities
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study investigating similar benzamide derivatives found that certain modifications significantly enhanced their antimicrobial efficacy. For instance, a biphenyl-benzamide derivative exhibited a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Bacillus subtilis, indicating strong antibacterial activity . Such findings suggest that this compound could be optimized for improved antimicrobial properties.
Safety and Toxicology
Preliminary hazard assessments indicate that compounds structurally related to this compound are generally safe at therapeutic doses, with no significant cytotoxicity observed in mammalian cell lines at concentrations exceeding 20 µg/mL . However, comprehensive toxicological studies are necessary to establish safety profiles for clinical applications.
特性
IUPAC Name |
N-(cyanomethyl)-2-(2-ethoxyphenoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-21-15-9-5-6-10-16(15)22-14-8-4-3-7-13(14)17(20)19-12-11-18/h3-10H,2,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKPCEHTTRQOEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CC=CC=C2C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














